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Compound of Interest

Compound Name:
trans-Methyl 3-hydroxy-1-methyl-

cyclobutanecarboxylate

Cat. No.: B1391336 Get Quote

An In-depth Technical Guide to trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate

Abstract
trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate is a substituted cyclobutane

derivative that has emerged as a versatile building block in modern organic synthesis and

medicinal chemistry. Its rigid, three-dimensional scaffold, coupled with orthogonal functional

groups—a hydroxyl and a methyl ester—makes it a valuable precursor for the synthesis of

complex molecular architectures and biologically active compounds. This guide provides a

comprehensive overview of its chemical properties, synthesis, reactivity, and applications,

intended for researchers and professionals in drug discovery and chemical development.

Core Molecular Identity and Physicochemical
Properties
The defining structural feature of this compound is a cyclobutane ring substituted at the 1-

position with both a methyl group and a methyl ester, and at the 3-position with a hydroxyl

group.[1] The trans stereochemistry indicates that the hydroxyl and the methyl carboxylate

groups reside on opposite faces of the four-membered ring, which minimizes steric strain and is

generally the more thermodynamically stable configuration.[1]
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The systematic IUPAC name for this specific stereoisomer is methyl (1r,3r)-3-hydroxy-1-

methylcyclobutane-1-carboxylate.[1] Its fundamental properties are summarized in the table

below.

Property Value Source(s)

Molecular Formula C₇H₁₂O₃ [1][2][3]

Molecular Weight 144.17 g/mol [1][3][4][5]

CAS Number 1408075-48-8 [1][2][3][6]

Appearance Liquid [6]

Predicted Boiling Point 190.2 ± 33.0 °C [1]

Predicted Density 1.232 ± 0.06 g/cm³ [1]

Predicted pKa 14.73 ± 0.40 [1]

SMILES CC1(CC(C1)O)C(=O)OC [1]

InChI Key
KFLCCZPFOPDGLN-

UHFFFAOYSA-N
[1][4]

Synthesis and Stereochemical Control
The synthesis of trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate requires careful

control of stereochemistry. Several strategies have been developed, often starting from readily

available precursors.

Method 1: Esterification of a Ketone Precursor
A straightforward approach involves the acid-catalyzed esterification of 3-hydroxy-1-

methylcyclobutanone with methanol.[1] This method is direct but may require subsequent

separation of stereoisomers if the starting ketone is not stereochemically pure or if the reaction

conditions allow for epimerization.

Method 2: Stereoselective Reduction and Inversion
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For applications demanding high stereopurity, a more sophisticated, multi-step synthesis is

employed. This pathway demonstrates excellent control over the relative stereochemistry of the

functional groups.[4]

Step 1: Stereoselective Reduction: The synthesis begins with the reduction of a ketone

precursor. The choice of reducing agent is critical for establishing the initial stereocenter.

Bulky hydride reagents, such as lithium tri-tert-butoxyaluminum hydride, are often used to

stereoselectively deliver a hydride to the less sterically hindered face of the carbonyl,

yielding the corresponding cis-alcohol.

Step 2: Stereochemical Inversion: To achieve the desired trans configuration, a Mitsunobu

reaction is performed. This reaction inverts the stereochemistry at the alcohol center by

reacting it with a nucleophile (e.g., a carboxylate) in the presence of triphenylphosphine

(PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD).

Step 3: Final Hydrolysis/Esterification: The resulting ester from the Mitsunobu reaction is

then hydrolyzed and subsequently re-esterified to yield the final trans-methyl ester product.

The workflow below illustrates this stereocontrolled synthetic strategy.
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Stereoselective Synthesis Workflow

Ketone Precursor
(1-methylcyclobutane-3-one-1-carboxylate)

Stereoselective Reduction
(e.g., LiAl(OtBu)3H)

cis-Alcohol Intermediate

Forms cis isomer

Mitsunobu Reaction
(PPh3, DEAD, RCOOH)

Inverted Ester (trans)

Inverts stereocenter

Hydrolysis & Esterification
(1. NaOH; 2. MeOH, H+)

trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate

Click to download full resolution via product page

Caption: A generalized workflow for the stereocontrolled synthesis of the target compound.
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Chemical Reactivity and Synthetic Applications
The utility of this molecule stems from its two distinct functional groups, which can be

manipulated selectively.

Oxidation of the Hydroxyl Group: The secondary alcohol can be oxidized to the

corresponding ketone using standard oxidizing agents like pyridinium chlorochromate (PCC)

or a Swern oxidation.[1]

Reduction of the Ester Group: The methyl ester can be reduced to a primary alcohol using

strong reducing agents such as lithium aluminum hydride (LiAlH₄), providing access to a diol

scaffold.[1]

Substitution of the Hydroxyl Group: The hydroxyl group can be converted into a good leaving

group (e.g., a tosylate or mesylate) and subsequently displaced by various nucleophiles to

introduce new functionalities like halides or amines.[1]

Because of this reactivity, it serves as an important intermediate in the synthesis of more

complex molecules, particularly in the development of novel pharmaceuticals.[4]

Relevance in Medicinal Chemistry and Drug
Discovery
Substituted cyclobutanes are increasingly recognized as valuable motifs in drug design. They

provide a rigid, non-planar scaffold that can orient substituents in well-defined regions of three-

dimensional space, which is advantageous for optimizing interactions with biological targets

like enzymes and receptors.[1][4]

Preliminary research has highlighted the potential of trans-Methyl 3-hydroxy-1-methyl-
cyclobutanecarboxylate and its derivatives in several therapeutic areas:

Anti-inflammatory Agents: The core structure has been explored as a template for developing

new anti-inflammatory drugs.[4]

Antimicrobial Properties: Some studies have indicated that compounds derived from this

scaffold exhibit efficacy against Gram-positive bacteria.[4]
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Protein Degrader Building Blocks: This molecule is listed as a building block for protein

degraders, a cutting-edge area of drug development.

The presence of both a hydrogen bond donor (the hydroxyl group) and a hydrogen bond

acceptor (the ester carbonyl) allows the molecule to engage in specific biochemical

interactions, which is a key aspect of its mechanism of action in biological systems.[1]

Safety and Handling
As a laboratory chemical, trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate should

be handled with appropriate care. It is classified with the GHS07 pictogram, indicating it can be

a skin, eye, and respiratory irritant.[5][6] It may also be harmful if swallowed.[6] Standard

laboratory safety protocols, including the use of personal protective equipment (gloves, safety

glasses), are required. The compound should be stored at room temperature in a dry, inert

atmosphere to maintain its integrity.[1][6]

Conclusion
trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate is a high-value synthetic

intermediate with a unique combination of structural rigidity and functional group versatility. Its

stereochemically defined architecture makes it an attractive starting material for creating

sophisticated molecules in medicinal chemistry and materials science. The ongoing exploration

of its biological activities suggests that this compound and its derivatives will continue to be

relevant in the pursuit of novel therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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3. CAS 1408075-48-8 | 2229-1-E0 | MDL MFCD23105988 | trans-Methyl 3-hydroxy-1-
methyl-cyclobutanecarboxylate | SynQuest Laboratories [synquestlabs.com]

4. benchchem.com [benchchem.com]

5. Methyl 3-hydroxy-1-methylcyclobutane-1-carboxylate | C7H12O3 | CID 45090007 -
PubChem [pubchem.ncbi.nlm.nih.gov]

6. trans-Methyl 3-hydroxy-1-methylcyclobutanecarboxylate | 1408075-48-8
[sigmaaldrich.com]

To cite this document: BenchChem. [molecular weight and formula of trans-Methyl 3-
hydroxy-1-methyl-cyclobutanecarboxylate]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1391336#molecular-weight-and-formula-of-trans-
methyl-3-hydroxy-1-methyl-cyclobutanecarboxylate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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